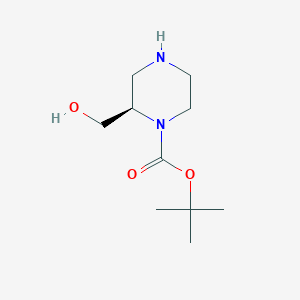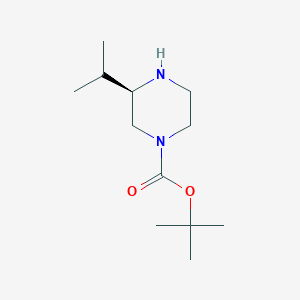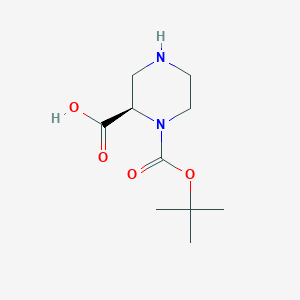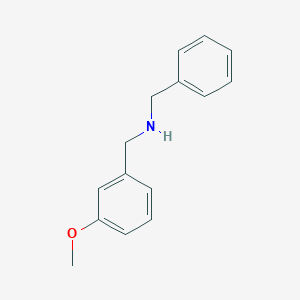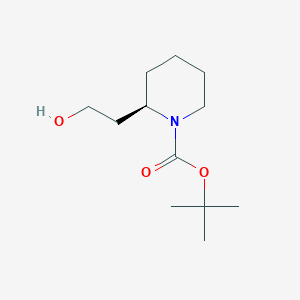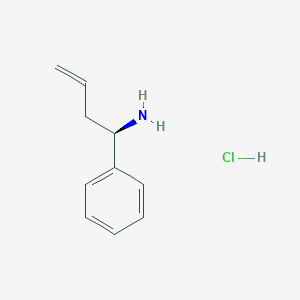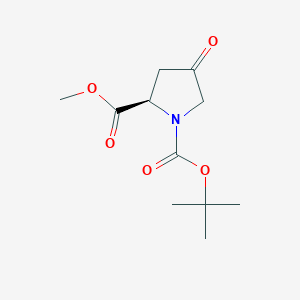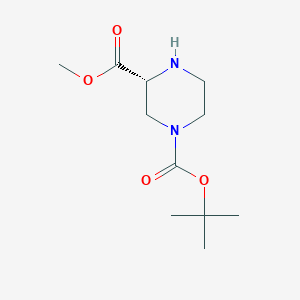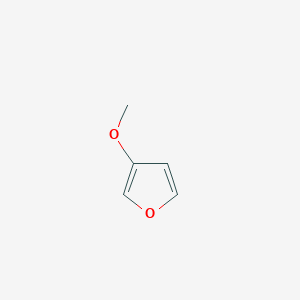
(R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid, also known as R-HMPAA, is a naturally occurring compound found in plants, fungi, and bacteria. It is an important intermediate in the biosynthesis of several important compounds, such as nicotinamide adenine dinucleotide (NAD), nicotinamide adenine dinucleotide phosphate (NADP), and nicotinamide riboside (NR). R-HMPAA is also known to have a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial activities.
Aplicaciones Científicas De Investigación
Degradation and Environmental Impact
- Degradation of Recalcitrance Compounds by Advanced Oxidation Processes : This research focuses on the degradation of acetaminophen (ACT) using advanced oxidation processes (AOPs), highlighting pathways, by-products, and biotoxicity. It suggests the importance of understanding degradation mechanisms for environmental safety (Qutob et al., 2022).
Therapeutic Applications
- Effects of 4-Phenylbutyric Acid in Biological Systems : Explores the therapeutic effects of 4-phenylbutyric acid as a chemical chaperone, which could be relevant in understanding the biological interactions and potential therapeutic applications of similar compounds (Kolb et al., 2015).
Chemical Properties and Applications
- Hydroxy Acids in Cosmetic and Therapeutic Formulations : Discusses the use of hydroxy acids, which might offer insights into the cosmetic and therapeutic applications of similarly structured compounds (Kornhauser et al., 2010).
Wastewater Treatment
- Treatment of Pesticide Industry Wastewater : Examines methods for treating wastewater from the pesticide industry, relevant to understanding the environmental management of chemical compounds (Goodwin et al., 2018).
Antioxidant Properties and Biological Activities
- p-Coumaric Acid and Its Conjugates : Reviews the biological activities of p-coumaric acid and its conjugates, providing a basis for the potential biomedical applications of structurally related compounds (Pei et al., 2016).
Propiedades
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-8-6-12(19)11(7-16-8)14(20)17-13(15(21)22)9-2-4-10(18)5-3-9/h2-7,13,18H,1H3,(H,16,19)(H,17,20)(H,21,22)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZMURWBBRKTNN-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


